molecular formula C6H10N4O2 B6168072 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine CAS No. 1600132-75-9

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B6168072
CAS No.: 1600132-75-9
M. Wt: 170.2
InChI Key:
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Description

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a nitro group and an amine group in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1H-pyrazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrazole is then reacted with 2-bromo-1-propanamine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for nitration and amination reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.

    Reduction: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and an amine group allows for a wide range of chemical modifications and applications.

Properties

CAS No.

1600132-75-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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